molecular formula C7H11N3S B13807384 Pramipexole Impurity A

Pramipexole Impurity A

Cat. No.: B13807384
M. Wt: 169.25 g/mol
InChI Key: OOEMJHYEAXACSK-UHFFFAOYSA-N
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Description

Pramipexole Impurity A, also known as (S)-2-Amino-4,5,6,7-tetrahydro-6-aminobenzothiazole, is a degradation impurity associated with the drug pramipexole. Pramipexole is a non-ergot dopamine agonist primarily used to treat symptoms of Parkinson’s disease and restless legs syndrome. The impurity is formed during the stability study of pramipexole extended-release tablets and is detected using high-performance liquid chromatography (HPLC) methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pramipexole Impurity A involves the use of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole as the starting material. The reaction is carried out in anhydrous tetrahydrofuran (THF) as the solvent, with propionic anhydride added to obtain (S)-2-amino-6-propionylamino-4,5,6,7-tetrahydrobenzothiazole. This intermediate undergoes a reduction reaction in a THF solution of borane to yield pramipexole base. Finally, hydrogen chloride gas is passed through to form pramipexole hydrochloride .

Industrial Production Methods

Industrial production methods for this compound typically involve the same synthetic routes but on a larger scale. The process includes the preparation of impurity stock solutions by weighing specific amounts of pramipexole impurity standards and dissolving them in appropriate solvents .

Chemical Reactions Analysis

Types of Reactions

Pramipexole Impurity A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include pramipexole base and its hydrochloride salt, along with various oxidation and substitution derivatives .

Scientific Research Applications

Pramipexole Impurity A has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pramipexole formulations.

    Biology: Studied for its interactions with biological molecules and its potential effects on biological systems.

    Medicine: Investigated for its role in the stability and efficacy of pramipexole as a therapeutic agent.

    Industry: Used in the quality control and validation of pramipexole production processes.

Mechanism of Action

The mechanism of action of Pramipexole Impurity A is related to its formation during the degradation of pramipexole. The impurity is formed through a drug-excipient interaction mechanism, where the excipients in the formulation interact with pramipexole under specific conditions, leading to the formation of the impurity. The molecular targets and pathways involved in this process include the interaction of pramipexole with excipients and the subsequent chemical transformations .

Comparison with Similar Compounds

Pramipexole Impurity A can be compared with other similar compounds, such as:

This compound is unique due to its specific formation mechanism and its role in the stability and efficacy of pramipexole formulations.

Properties

IUPAC Name

4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c8-6-4-1-2-10-3-5(4)7(9)11-6/h10H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEMJHYEAXACSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(SC(=C21)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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